LASSBio-881 is a synthetic compound that functions as a non-selective partial agonist of the cannabinoid receptor type 1 and cannabinoid receptor type 2, while also acting as an antagonist of the transient receptor potential vanilloid subfamily type 1 receptor. Notably, it exhibits antioxidant properties and has demonstrated significant anti-inflammatory and anti-hyperalgesic effects in various animal models . The compound is recognized for its potential therapeutic applications in treating pain, particularly neuropathic and inflammatory pain.
LASSBio-881 was discovered as part of a series of N-acylhydrazone derivatives aimed at exploring new ligands for cannabinoid receptors. Its classification falls under the categories of cannabinoid receptor ligands and transient receptor potential vanilloid subfamily type 1 antagonists. This dual action makes LASSBio-881 a unique candidate in pharmacological research, particularly concerning pain management .
LASSBio-881's molecular structure features an N-acylhydrazone backbone, characterized by its functional groups that contribute to its pharmacological activity. The precise molecular formula and structural data can be derived from spectroscopic analyses such as nuclear magnetic resonance and mass spectrometry, confirming its identity and purity.
Key structural characteristics include:
LASSBio-881 participates in various chemical reactions, including:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time.
The mechanism through which LASSBio-881 exerts its effects involves multiple pathways:
Experimental studies indicate that LASSBio-881 can significantly reduce nociceptive responses in various pain models, demonstrating its potential efficacy in clinical settings.
LASSBio-881 exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during formulation development for therapeutic applications.
LASSBio-881 has diverse applications across several fields:
N-Acylhydrazone (NAH) derivatives represent a privileged scaffold in medicinal chemistry, characterized by the pharmacophoric –CO–NH–N=CH–
group. This moiety enables diverse biological activities through structural malleability, electrophilic/nucleophilic properties, and capacity for metal chelation and hydrogen bonding [3]. Historically, NAH compounds have yielded clinically approved drugs:
The discovery of LASSBio-881 emerged from systematic optimization of 3,4-methylenedioxyphenyl-containing NAH derivatives. Researchers sought to enhance the analgesic and anti-inflammatory profiles of early leads like LASSBio-294—a cardioactive NAH derived from safrole [4] [6]. Key design strategies included:
This rational optimization culminated in LASSBio-881, first reported in 2007 as a cannabinoid receptor ligand with additional TRPV1 antagonism [1] [4].
Table 1: Clinically Approved N-Acylhydrazone (NAH) Derivatives
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Nitrofurantoin | Urinary anti-infective | 5-Nitrofuran + hydrazone |
Dantrolene | Muscle relaxant | Hydantoin + arylhydrazone |
Nifuroxazide | Intestinal antibacterial | 5-Nitrofurfurylidene hydrazide |
Carbazochrome | Antihemorrhagic | Adrenochrome derivative |
LASSBio-881 (3c) belongs specifically to the 6-nitro-1,3-benzodioxol-5-yl-N-acylhydrazone subclass. Its systematic name is:N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide [2] [4].
Critical Structural Domains:1. 6-Nitro-1,3-benzodioxole Pharmacophore:- The methylenedioxy bridge (positions 3-4) enforces planarity- Nitro group at C6 enhances electron affinity and redox activity [4]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: